Br-AAF Demonstrates Exclusive Selectivity for NAT2 Over NAT1, Contrasting with the Pan-Isozyme Activity of Bromoacetanilide
In a direct head-to-head comparison using purified hamster hepatic NAT I and NAT II (>2,000-fold purified), Br-AAF selectively inactivated NAT II with no significant inactivation of NAT I, while bromoacetanilide inactivated both NAT I and NAT II with comparable potency [1]. This isozyme discrimination is unique to Br-AAF among the N-arylbromoacetamido reagents tested.
| Evidence Dimension | Isozyme selectivity |
|---|---|
| Target Compound Data | Selectively inactivates NAT II; no significant inactivation of NAT I |
| Comparator Or Baseline | Bromoacetanilide inactivates both NAT I and NAT II with similar potency |
| Quantified Difference | Br-AAF is NAT2-selective; bromoacetanilide is non-selective (no isozyme discrimination) |
| Conditions | Purified hamster hepatic NAT I and NAT II, 50 µM compound, 25°C, transacetylase activity assay |
Why This Matters
This isozyme selectivity enables unambiguous assignment of NAT2-specific functions in tissues co-expressing NAT1, avoiding confounding pan-inactivation that occurs with bromoacetanilide.
- [1] Cheon HG, Boteju LW, Hanna PE. Affinity alkylation of hamster hepatic arylamine N-acetyltransferases: isolation of a modified cysteine residue. Mol Pharmacol. 1992 Jul;42(1):82-93. PMID: 1635555. View Source
